Cas no 2172196-69-7 (3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid)

3-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid is a specialized fluorophore-protected amino acid derivative designed for peptide synthesis and bioconjugation applications. Its key structural features include an Fmoc-protected amino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a 1,2-oxazole moiety, which enhances stability and facilitates selective modifications. The hexanoic acid tail provides flexibility for further functionalization or conjugation. This compound is particularly valuable in constructing peptide-based probes or therapeutics, offering controlled deprotection and high selectivity in coupling reactions. Its well-defined reactivity profile makes it suitable for advanced research in medicinal chemistry and chemical biology.
3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid structure
2172196-69-7 structure
Product Name:3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid
CAS No:2172196-69-7
MF:C25H25N3O6
MW:463.482506513596
CID:6446748
PubChem ID:165515679
Update Time:2025-06-11

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid
    • EN300-1517203
    • 2172196-69-7
    • 3-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}hexanoic acid
    • Inchi: 1S/C25H25N3O6/c1-2-7-15(12-23(29)30)26-24(31)21-13-22(34-28-21)27-25(32)33-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,13,15,20H,2,7,12,14H2,1H3,(H,26,31)(H,27,32)(H,29,30)
    • InChI Key: AULGXCYFQXPPJD-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC(C(NC(CC(=O)O)CCC)=O)=NO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 463.17433553g/mol
  • Monoisotopic Mass: 463.17433553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 131Ų

3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid Pricemore >>

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3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid Related Literature

Additional information on 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid

Research Briefing on 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid (CAS: 2172196-69-7)

The compound 3-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}hexanoic acid (CAS: 2172196-69-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This briefing provides an overview of the latest research findings, focusing on its synthesis, biochemical properties, and therapeutic relevance.

Recent studies have highlighted the role of this compound as a versatile building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a key structural feature of this molecule, is widely used in peptide chemistry due to its stability under basic conditions and ease of removal under mild conditions. Researchers have successfully employed this compound in the synthesis of complex peptide sequences, demonstrating its utility in the development of novel therapeutic agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a linker for peptide-drug conjugates (PDCs). The study revealed that the oxazole ring in the molecule's structure enhances its stability against enzymatic degradation, making it particularly suitable for targeted drug delivery systems. The hexanoic acid moiety further contributes to improved solubility and bioavailability of the resulting conjugates.

Another significant advancement was reported in ACS Chemical Biology, where the compound was utilized in the development of protease-resistant peptide analogs. The unique structural features of 2172196-69-7 allowed for the creation of stable peptide mimetics with enhanced pharmacological properties. This research opens new avenues for the development of peptide-based therapeutics with improved metabolic stability.

From a synthetic chemistry perspective, recent optimizations in the preparation of 2172196-69-7 have significantly improved yield and purity. A 2024 publication in Organic Process Research & Development detailed a novel catalytic method for its synthesis that reduces byproduct formation and enhances scalability. These process improvements are crucial for facilitating its broader application in pharmaceutical research and development.

Looking forward, the compound's unique combination of structural features positions it as a valuable tool in chemical biology. Current research directions include its application in the development of peptide-based vaccines, targeted cancer therapies, and antimicrobial agents. The growing body of literature on 2172196-69-7 underscores its importance as a versatile intermediate in modern drug discovery efforts.

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